molecular formula C11H7BrN4 B1376072 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1428747-22-1

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1376072
CAS No.: 1428747-22-1
M. Wt: 275.1 g/mol
InChI Key: XWYKGPSNPPXRKI-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a pyridin-3-yl group attached to the triazolo[1,5-a]pyridine core

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific molecular interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of this compound are crucial for understanding its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for assessing its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of energy within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine. This method is effective for producing triazolopyridines with acceptor substituents in the pyridine ring . Another approach is the microwave-mediated, catalyst-free synthesis, which is eco-friendly and involves using dry toluene under microwave conditions at 140°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKGPSNPPXRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.6 mmol), nicotinonitrile (24.1 g, 231 mmol), 1,10-phenanthroline monohydrate (115 mg, 578 μmol) and copper (I) bromide (82.9 mg, 578 μmol) was placed in a 100 ml 2 necked flask and heated to 135° C. Heating was continued while air was bubbled gently through the mixture for 1.5 days. The excess nicotinonitrile was distilled off under reduced pressure and the black residue purified by chromatography (70 g silicagel column using heptane/ethyl acetate 10-100% as eluent). Final evaporation of the solvents afforded 6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine (1.66 g, 52%) as yellow solid. Mp.: 176° C. MS: m/z=275/277 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
82.9 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
[Compound]
Name
2
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine
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6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine
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6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine

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